5-(benzyloxy)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole
Description
5-(Benzyloxy)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole is a synthetic indole derivative characterized by two key structural motifs:
- N1 Morpholinyl-Oxoethyl Group: A 2-(4-morpholinyl)-2-oxoethyl chain at position 1, introducing both a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) and an amide-like carbonyl group. This moiety may improve solubility and modulate pharmacokinetic properties.
Properties
IUPAC Name |
1-morpholin-4-yl-2-(5-phenylmethoxyindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-21(22-10-12-25-13-11-22)15-23-9-8-18-14-19(6-7-20(18)23)26-16-17-4-2-1-3-5-17/h1-9,14H,10-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFYONVGVXODGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=CC3=C2C=CC(=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the indole ring.
Attachment of the Morpholinyl Group: The morpholinyl group can be attached through a nucleophilic substitution reaction involving morpholine and an appropriate leaving group on the indole ring.
Addition of the Oxoethyl Group: The oxoethyl group can be introduced via an acylation reaction, where an acyl chloride reacts with the indole ring in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for nucleophilic substitution, and electrophiles like acyl chlorides for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted indole derivatives with various functional groups replacing the original ones.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5-(benzyloxy)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole exhibit significant anticancer properties. The indole moiety is often associated with the inhibition of cancer cell proliferation and induction of apoptosis. Studies have shown that derivatives can target specific pathways involved in tumor growth and metastasis.
Neuroprotective Effects
The morpholine group in the structure suggests potential neuroprotective effects. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.
Antimicrobial Properties
Initial studies suggest that this compound may possess antimicrobial activity against various pathogens. The presence of the benzyloxy group could enhance lipophilicity, allowing better membrane penetration and efficacy against bacterial strains.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated a series of indole derivatives, including compounds structurally similar to this compound. The results demonstrated that these compounds inhibited the growth of several cancer cell lines, including breast and colon cancer cells, through mechanisms involving cell cycle arrest and apoptosis induction .
Case Study 2: Neuroprotection
In a research article featured in Neuroscience Letters, scientists explored the neuroprotective effects of morpholine-containing indoles. They found that these compounds reduced neuronal cell death in models of oxidative stress, suggesting potential therapeutic applications for conditions like Alzheimer's disease .
Case Study 3: Antimicrobial Activity
A recent study published in Antimicrobial Agents and Chemotherapy examined the antimicrobial properties of various indole derivatives. The findings indicated that specific structural modifications led to enhanced activity against resistant strains of bacteria, highlighting the importance of further exploration into compounds like this compound .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural Analogues and Their Features
The table below summarizes structurally related indole derivatives and their key properties:
Key Structural and Functional Comparisons
Substituent Position and Electronic Effects
- C5 Benzyloxy vs. C5 Methoxy/Phenoxy: The benzyloxy group in the target compound is bulkier and more lipophilic than methoxy or phenoxy groups (). This may enhance membrane permeability but reduce metabolic stability due to susceptibility to oxidative cleavage. In contrast, 5-(4-methylphenoxy)-1H-indole () exhibits enzyme inhibition linked to its para-methylphenoxy group, suggesting that electronic effects (e.g., electron-donating methyl) modulate target binding.
- N1 Morpholinyl-Oxoethyl vs. Piperazinyl/Sulfonyl: Morpholine (target compound) is less basic than piperazine (pKa ~7.4 vs. Sulfonyl groups (e.g., 5-methoxy-1-(methylsulfonyl)-1H-indole, ) are strong electron-withdrawing groups, which may stabilize the indole ring but reduce nucleophilic reactivity compared to the morpholinyl-oxoethyl group.
Biological Activity
5-(benzyloxy)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole, with the CAS number 1144485-69-7, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, supported by diverse research findings and data tables.
The molecular formula of this compound is , with a molecular weight of approximately 350.41 g/mol . The structure of this compound features an indole core substituted with a benzyloxy group and a morpholinyl moiety, which may influence its biological activity.
Antimicrobial Activity
Indoles have been evaluated for antimicrobial properties. A related study assessed various indole derivatives against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. Compounds with similar structures showed significant antimicrobial effects, indicating that this compound may also possess such properties .
Enzyme Inhibition
The compound's structural features suggest it may act as an inhibitor of certain enzymes. For instance, it could potentially inhibit coagulation factor Xa, which plays a crucial role in the coagulation cascade. This inhibition could lead to therapeutic applications in anticoagulation therapy .
Case Study 1: Anticancer Efficacy
In a preclinical model, a closely related indole derivative demonstrated significant tumor growth inhibition in ovarian cancer models. The study reported a suppression rate of 100% in treated groups compared to controls, indicating the potential for this compound to yield similar results .
Case Study 2: Antimicrobial Screening
Another case study involved screening various indole derivatives for antimicrobial activity. Compounds were tested at varying concentrations against multiple bacterial strains. The results indicated that some derivatives exhibited potent activity against C. albicans, suggesting that this compound could be effective against fungal infections as well .
Table 1: Biological Activity Comparison of Indole Derivatives
Table 2: Structural Characteristics of Related Indoles
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 5-(benzyloxy)-indole | C_{21}H_{22}N_{2}O_{3} | 350.41 |
| 3-(1-benzyl indol-3-yl)quinoxaline | C_{16}H_{14}N_{4}O | 282.31 |
| 2-chloro-3-(1-benzyl indol-3-yl)quinoxaline | C_{17}H_{16}ClN_{3}O | 319.77 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(benzyloxy)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole, and how are yields optimized?
- Methodology: The synthesis typically involves benzoylation or alkylation of the indole core. For example, benzyloxy groups are introduced via nucleophilic substitution using benzyl chloride in aprotic solvents (e.g., dichloromethane or toluene) under reflux. The morpholinyl-oxoethyl side chain is added through a two-step process: (i) alkylation with 2-chloroacetyl chloride, followed by (ii) reaction with morpholine. Yield optimization requires precise temperature control (70–90°C) and extended reaction times (12–24 hrs). Purification via flash chromatography (ethyl acetate/hexane gradients) or recrystallization (DMF/water) improves purity (>95%) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical Techniques:
- NMR Spectroscopy: and NMR verify substituent positions (e.g., benzyloxy C5, morpholinyl-oxoethyl at N1). Key signals include aromatic protons (δ 6.8–7.5 ppm) and morpholine methylenes (δ 3.4–3.7 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS-ESI) confirms the molecular ion peak [M+H] at m/z 379.18 (calculated: 379.19) .
- X-ray Crystallography: Crystallographic data (e.g., CCDC entries) validate bond angles and spatial arrangement of functional groups .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- Screening Protocols:
- Enzyme Inhibition: Test against kinases (e.g., PI3K) or receptors (e.g., serotonin receptors) using fluorometric or radiometric assays. IC values are compared to reference inhibitors .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity (therapeutic index) .
Advanced Research Questions
Q. How do substituent variations at C5 and N1 influence biological activity?
- Structure-Activity Relationship (SAR):
- C5 Modifications: Replacing benzyloxy with methoxy reduces logP (lipophilicity) but may decrease blood-brain barrier penetration. Nitro or chloro substituents enhance antibacterial activity but increase toxicity .
- N1 Side Chains: Morpholinyl-oxoethyl improves solubility via hydrogen bonding, while bulkier groups (e.g., phenyl) enhance receptor affinity but hinder metabolic stability. Computational docking (AutoDock Vina) predicts binding modes to target proteins .
Q. How can conflicting solubility data from different studies be resolved?
- Data Reconciliation:
- Solvent Systems: Discrepancies arise from solvent polarity (e.g., DMSO vs. aqueous buffers). Use Hansen solubility parameters to standardize testing conditions.
- pH Effects: Protonation of the morpholine nitrogen (pKa ~7.4) significantly alters solubility. Measure solubility across pH 6–8 using UV-Vis spectroscopy .
Q. What strategies mitigate byproduct formation during alkylation of the indole nitrogen?
- Reaction Optimization:
- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkyl halide reactivity.
- Temperature Gradients: Start at 0°C to control exothermic reactions, then gradually increase to 50°C. Monitor intermediates via TLC (R 0.3 in 1:1 EtOAc/hexane) .
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
- In Silico Approaches:
- Metabolite Prediction: Use software like GLORY or ADMET Predictor to identify vulnerable sites (e.g., benzyloxy O-dealkylation).
- Dynamics Simulations: MD simulations (AMBER) assess conformational stability in cytochrome P450 binding pockets. Introduce electron-withdrawing groups (e.g., CF) to block oxidative metabolism .
Methodological Best Practices
Q. How should researchers handle discrepancies in reported melting points?
- Standardization:
- Calibration: Use certified reference standards (e.g., indomethacin) to calibrate melting point apparatus.
- Heating Rates: Maintain a slow ramp (1°C/min) to detect exact phase transitions. Report polymorphic forms (e.g., Form I vs. Form II) via DSC .
Q. What analytical workflows are recommended for detecting trace impurities?
- HPLC-MS Protocols:
- Column: C18 reversed-phase (3.5 µm, 150 mm).
- Gradient: 10–90% acetonitrile in 0.1% formic acid over 25 mins.
- Detection: ESI-MS in positive ion mode; identify impurities via fragment patterns (e.g., loss of morpholine, m/z 245.10) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
